N-Desmethyl Apalutamide-d4

LC-MS/MS Internal Standard Method Validation

N-Desmethyl Apalutamide-d4 is a synthetic, stable isotope-labeled derivative of N-Desmethyl Apalutamide, the primary bioactive metabolite of the next-generation androgen receptor (AR) inhibitor Apalutamide (ARN-509). It is characterized by the incorporation of four deuterium atoms into its spirocyclic structure, resulting in a molecular formula of C20H9D4F4N5O2S and a molecular weight of approximately 467.43 g/mol.

Molecular Formula C20H13F4N5O2S
Molecular Weight 467.4 g/mol
Cat. No. B12375714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Apalutamide-d4
Molecular FormulaC20H13F4N5O2S
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
InChIInChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)/i4D2,5D2
InChIKeyBAANHOAPFBHUDX-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Apalutamide-d4: A Deuterated Stable Isotope-Labeled Androgen Receptor Antagonist Metabolite Standard for LC-MS/MS Quantification


N-Desmethyl Apalutamide-d4 is a synthetic, stable isotope-labeled derivative of N-Desmethyl Apalutamide, the primary bioactive metabolite of the next-generation androgen receptor (AR) inhibitor Apalutamide (ARN-509) . It is characterized by the incorporation of four deuterium atoms into its spirocyclic structure, resulting in a molecular formula of C20H9D4F4N5O2S and a molecular weight of approximately 467.43 g/mol . This compound is specifically designed and manufactured for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate measurement of N-Desmethyl Apalutamide concentrations in complex biological matrices, such as human plasma, thereby enabling critical therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in prostate cancer research [1].

Why N-Desmethyl Apalutamide-d4 Cannot Be Substituted with Unlabeled or Alternative Isotope Analogs in Quantitative Bioanalysis


In quantitative bioanalysis, the use of a structurally identical, stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, analyte recovery variability, and instrument response fluctuations. Substituting N-Desmethyl Apalutamide-d4 with its unlabeled counterpart, N-Desmethyl Apalutamide, is analytically invalid as it is the target analyte itself and cannot provide a distinct MS/MS signal [1]. Similarly, using a different isotopologue, such as a 13C-labeled or 15N-labeled analog, or a structurally similar alternative (e.g., Apalutamide-d3), introduces quantifiable differences in analytical performance. Variations in isotopic purity, mass shift, and potential for hydrogen-deuterium exchange can alter recovery, matrix effects, and retention time, leading to systematic bias in concentration measurements . N-Desmethyl Apalutamide-d4 is specifically cited in validated LC-MS/MS methods for the precise quantification of the metabolite in human plasma, and any substitution would require a full re-validation of the assay to meet FDA and EMA guidelines [2].

Quantitative Evidence for Selecting N-Desmethyl Apalutamide-d4 Over Comparators for Bioanalytical and Pharmacokinetic Studies


Assay-Validated Internal Standard Specificity and Performance

The differentiation claim is that N-Desmethyl Apalutamide-d4 is the validated internal standard of choice for the quantification of the active metabolite N-Desmethyl Apalutamide in human plasma, as demonstrated by its application in a fully validated LC-MS/MS method compliant with FDA and EMA guidelines [1]. This is in contrast to methods that employ other internal standards, such as Apalutamide-d3, which was used for the parent drug and other antiandrogens in a mouse plasma method [2], or Enzalutamide, which was used as an IS for an HPLC-UV method [3].

LC-MS/MS Internal Standard Method Validation Therapeutic Drug Monitoring

Isotopic Purity and Molecular Specification

The isotopic purity of a deuterated internal standard is a critical quality attribute that directly impacts assay accuracy and potential for isotopic interference. N-Desmethyl Apalutamide-d4 from reputable vendors is provided with a purity specification of ≥98% or 99.63% , with a defined deuteration pattern at four specific positions, resulting in a mass shift of +4 Da relative to the unlabeled analyte (C20H13F4N5O2S, MW 463.41 vs. C20H9D4F4N5O2S, MW 467.43) .

Stable Isotope Labeling Deuterium Purity Analysis

Relevance as an Active Metabolite Tracer

The target compound's differentiation is rooted in the clinical and pharmacological significance of its unlabeled counterpart, N-Desmethyl Apalutamide. This metabolite circulates at steady-state concentrations comparable to the parent drug, with a median plasma concentration of 5.71 μg/mL (range 1.78–8.32 μg/mL) in patients receiving 180 mg/day apalutamide [1]. This is in contrast to the parent drug Apalutamide, which had a median concentration of 4.92 μg/mL (range 0.517–7.27 μg/mL) in the same cohort [1].

Pharmacokinetics Metabolite Analysis Androgen Receptor Antagonist

Differentiation from Apalutamide-d4 Parent Compound Internal Standard

While Apalutamide-d4 (ARN-509 D4) is commercially available as a deuterated internal standard for the parent drug Apalutamide [1], N-Desmethyl Apalutamide-d4 serves a distinct and non-interchangeable purpose. Using a parent drug IS for a metabolite introduces structural dissimilarity, which can lead to different ionization efficiencies, matrix effects, and recovery rates, thereby compromising the accuracy and precision of metabolite quantification. N-Desmethyl Apalutamide-d4 provides a structurally identical IS for its specific analyte, ensuring optimal analytical performance.

Internal Standard Selection Apalutamide-d4 Metabolite-Specific Analysis

Optimal Research Applications for N-Desmethyl Apalutamide-d4 as a Bioanalytical Standard


Clinical Therapeutic Drug Monitoring (TDM) of Apalutamide in Prostate Cancer Patients

N-Desmethyl Apalutamide-d4 is ideally suited as an internal standard for LC-MS/MS assays designed for TDM of Apalutamide in patients with castration-resistant prostate cancer (CRPC). As demonstrated in a recent study, the quantification of both parent drug and active metabolite can guide dose optimization and help manage inter-individual variability in drug exposure [1]. The use of the d4 internal standard ensures the accuracy of metabolite concentration measurements, which were reported to have a median value of 5.71 μg/mL in patients on a 180 mg/day regimen [1].

Preclinical and Clinical Pharmacokinetic (PK) Studies

This deuterated standard is a critical component for validated bioanalytical methods used in PK studies. The high purity (≥98%) and defined +4 Da mass shift of N-Desmethyl Apalutamide-d4 enable precise quantification of N-Desmethyl Apalutamide across a wide concentration range in biological matrices, including human and animal plasma . Such assays are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Apalutamide, for which the metabolite circulates at concentrations similar to the parent drug [1].

Method Development and Validation for Regulated Bioanalysis

For CROs and pharmaceutical laboratories establishing bioanalytical methods for regulatory submission, N-Desmethyl Apalutamide-d4 provides a reliable and documented starting point. Its use aligns with FDA and EMA guidelines for bioanalytical method validation, which emphasize the use of stable isotope-labeled internal standards for LC-MS/MS to control for matrix effects and ensure assay robustness [2]. The availability of comprehensive certificates of analysis (CoA) for this product supports GLP/GMP compliance [3].

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